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Introduction

The Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa non-receptor tyrosine kinase
of the Src family, encoded by the LCK gene.[1][2] It is a pivotal enzyme primarily expressed in
T-cells and Natural Killer (NK) cells, where it plays a critical role in the initiation of T-cell
receptor (TCR) signaling, T-cell development, maturation, and activation.[1][2][3] Lck
associates with the cytoplasmic tails of the CD4 and CD8 co-receptors and is one of the first
kinases activated following TCR engagement.[1][4] Its activation triggers a cascade of
phosphorylation events, including the phosphorylation of Immunoreceptor Tyrosine-based
Activation Motifs (ITAMs) within the TCR-CD3 complex, which subsequently recruits and
activates another kinase, ZAP-70.[5][6][7] Given its crucial role in T-cell function, Lck is a
significant target for therapeutic intervention in various diseases, including autoimmune
disorders and T-cell malignancies.[1][4] This guide provides an in-depth overview of the
structure, function, regulation, and study of the Lck kinase domain.

I. Structure of the Lck Kinase

Lck is a multi-domain protein consisting of an N-terminal unique domain, a Src Homology 3
(SH3) domain, a Src Homology 2 (SH2) domain, and a C-terminal kinase (catalytic) domain.[1]

[2][5]
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e N-terminal Uniqgue Domain: This region contains sites for myristoylation and palmitoylation,
lipid modifications that anchor Lck to the inner leaflet of the plasma membrane.[1][2][4] This
domain also mediates the interaction with the cytoplasmic tails of CD4 and CD8 co-receptors
through a zinc clasp motif.[1][8]

o SH3 Domain: This domain binds to proline-rich sequences on other proteins, facilitating
protein-protein interactions.[2][9] In the inactive state, the SH3 domain interacts with the
linker region between the SH2 and kinase domains, contributing to autoinhibition.[10]

e SH2 Domain: The SH2 domain recognizes and binds to phosphorylated tyrosine residues
within specific sequence contexts on target proteins.[2][9] A critical intramolecular interaction
occurs when the SH2 domain binds to a phosphorylated tyrosine in Lck's own C-terminal tail
(Tyr505), locking the kinase in an inactive conformation.[1][5]

» Kinase (Catalytic) Domain: This is the core functional unit responsible for transferring a
phosphate group from ATP to tyrosine residues on substrate proteins.[2] It is composed of a
smaller N-terminal lobe and a larger C-terminal lobe. The active site, where ATP and the
substrate peptide bind, is located in the cleft between these two lobes. The kinase domain
contains a key regulatory feature known as the activation loop.[11]

Two key tyrosine residues govern the activity of Lck:

o Activating Tyrosine (Tyr394): Located in the activation loop of the kinase domain,
autophosphorylation of this residue is required for Lck to achieve its full catalytic activity.[1][2]
[5][12] This phosphorylation event stabilizes the activation loop in an open, catalytically
competent conformation.[1][5]

e Inhibitory Tyrosine (Tyr505): Situated in the C-terminal tail, phosphorylation of this residue by
the C-terminal Src kinase (Csk) induces an intramolecular interaction with the SH2 domain.
[1][3][5][13] This interaction forces the kinase into a closed, autoinhibited conformation,
significantly reducing its activity.[1][3]

Il. Regulation of Lck Kinase Activity

The activity of Lck is tightly controlled by a dynamic interplay of phosphorylation and
dephosphorylation events, mediated by other kinases and phosphatases, which regulate its
conformation.
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Activation: Lck activation is initiated by the phosphatase CD45.[4][14] In resting T-cells, Lck is
maintained in an inactive state through the phosphorylation of Tyr505 by Csk.[1][13] Upon TCR
stimulation, the large transmembrane phosphatase CD45 is brought into proximity of Lck and
dephosphorylates the inhibitory Tyr505.[4][14][15] This dephosphorylation disrupts the
intramolecular interaction between the C-terminal tail and the SH2 domain, leading to a
conformational opening of the Lck structure.[4][15] This "primed" state allows for the trans-
autophosphorylation of Tyr394 in the activation loop, which stabilizes the active conformation
and leads to full enzymatic activity.[1][4][14]

Inhibition: The primary negative regulator of Lck is the C-terminal Src kinase (Csk).[1][4] Csk
specifically phosphorylates Tyr505, which promotes the closed, autoinhibited conformation.[1]
[10] Additionally, phosphatases such as SHP-1 can dephosphorylate the activating Tyr394,
providing another mechanism to downregulate Lck activity.[1]
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Caption: The Lck activation and inactivation cycle.
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lll. Lck in T-Cell Receptor Signaling

Lck is indispensable for initiating the signaling cascade downstream of the TCR. Upon antigen
recognition by the TCR, Lck, associated with the CD4 or CD8 co-receptor, is brought into the
vicinity of the TCR/CD3 complex.

ITAM Phosphorylation: Activated Lck phosphorylates the tyrosine residues within the ITAMs
of the CD3 and {-chains.[6][7]

e ZAP-70 Recruitment: The doubly phosphorylated ITAMs serve as docking sites for the
tandem SH2 domains of the ZAP-70 kinase, recruiting it to the TCR complex.[7]

e ZAP-70 Activation: Lck then phosphorylates ZAP-70 at key tyrosine residues, leading to its
full activation.[6]

o Downstream Signaling: Activated ZAP-70 phosphorylates downstream adaptor proteins,
such as LAT (Linker for Activation of T-cells) and SLP-76, which nucleate the formation of
larger signaling complexes, ultimately leading to T-cell activation, proliferation, and
differentiation.[4][16]
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Caption: Simplified Lck-mediated TCR signaling pathway.
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IV. Quantitative Data

Summarized below are key quantitative parameters related to the Lck kinase domain. These
values are often context-dependent and can vary based on experimental conditions, constructs
used, and assay types.

Table 1: Kinetic Parameters

Substrate/Conditio

Parameter Value Source
n
Radiometric

ATP Km,app ~0.39 yM protein kinase [14]
assay

| Specific Activity | 180-244 nmol/min/mg | Poly (Glu:Tyr, 4:1) synthetic peptide | |

Table 2: Binding Affinities (Dissociation Constant, Kd)

Binding

Lck Domain Partner Kd Method Source
(Peptide)
FTATEC(AANS Fluorescence

SH2 39.8 nM [17]
)QPYEEIP Assay
pYEEI-containing Fluorescence

SH2 , 40 - 500 nM [17]
peptides Assay

| SH3 | Tip(167-199) peptide | 3.8 UM | Fluorescence Spectroscopy |[18] |

Table 3: Inhibitor Potency (IC50)
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Inhibitor IC50 Assay Condition Source
Varies; ADP-Glo™
_ ~10-100 nM
Staurosporine . Assay as an [16]
(typical)

example

| Crizotinib | 70 nM | Permeabilized cells (NanoBRET) |[3] |

Note: IC50 values are highly dependent on the ATP concentration used in the assay due to the
ATP-competitive nature of many inhibitors. The Cheng-Prusoff equation (IC50 = Ki +
Ki/lKmx[ATP]) describes this relationship.[19]

V. Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Lck. Below are outlines of key
experimental protocols.

Recombinant Lck Expression and Purification

Objective: To produce active Lck protein for use in in vitro assays.

Methodology Outline (E. coli expression):[20]

Cloning: Clone the full-length human Lck cDNA into a suitable bacterial expression vector
(e.g., pGEX or pET series), often with an affinity tag (e.g., GST or 6xHis) for purification.

o Transformation: Transform the expression plasmid into a competent E. coli strain like
BL21(DE3).

o Expression: Grow the bacterial culture to a mid-log phase (OD600 ~0.6-0.8) at 37°C. Induce
protein expression with Isopropyl 3-D-1-thiogalactopyranoside (IPTG) and continue
incubation, often at a lower temperature (e.g., 18-25°C) for several hours or overnight to
improve protein solubility.

o Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer
containing protease inhibitors, DNase, and RNase. Lyse the cells using methods such as
sonication or a French press.
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« Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the cleared
supernatant to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tags
or Ni-NTA for His-tags). Wash the column extensively to remove non-specifically bound
proteins.

» Elution: Elute the bound Lck protein using a specific eluting agent (e.g., reduced glutathione
for GST-tags or imidazole for His-tags).

o Further Purification (Optional): For higher purity, perform additional chromatography steps
such as ion exchange or size-exclusion chromatography.

o Characterization: Confirm the purity and identity of the protein using SDS-PAGE and
Western blotting with an anti-Lck antibody. Assess kinase activity via an in vitro kinase assay.

Note: Expression in baculovirus-infected insect cells (e.g., Sf9) is an alternative that can
provide post-translational modifications more similar to those in mammalian cells.[5]

In Vitro Kinase Assay

Objective: To measure the catalytic activity of Lck and assess the potency of inhibitors.
Methodology Outline (ADP-Glo™ Luminescent Assay):[16]

e Reaction Setup: In a multi-well plate (e.g., 384-well), prepare the kinase reaction. This
typically includes:

o Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCI2, 0.1mg/ml BSA).[8]
o Recombinant Lck enzyme (at a pre-determined optimal concentration).

o Substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1 or a specific substrate peptide).
[°]

o Test compound (inhibitor) at various concentrations or DMSO as a vehicle control.

« Initiation: Start the reaction by adding ATP at a defined concentration (often at or near the
Km value for ATP to accurately determine inhibitor potency).

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.thermofisher.com/proteins/product/Human-Lck-His-Tag-Recombinant-Protein/PR4170A
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/lck-kinase-assay-protocol.pdf?rev=24c3643226b94398a46c223c083f95df
https://pubmed.ncbi.nlm.nih.gov/2582490/
https://www.promega.jp/products/cell-signaling/kinase-assays-and-kinase-biology/lck-kinase-enzyme-system/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 30-60
minutes).

o ADP Detection (Part 1 - ATP Depletion): Add ADP-Glo™ Reagent to the wells. This reagent
terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for
~40 minutes.

o ADP Detection (Part 2 - Luminescence): Add Kinase Detection Reagent. This reagent
converts the ADP generated by the kinase reaction into ATP, which is then used by a
luciferase to produce light. Incubate for ~30 minutes.

o Data Acquisition: Measure the luminescence signal using a plate reader. The light output is
directly proportional to the amount of ADP produced and thus to the kinase activity.

o Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the
data to a dose-response curve to calculate the IC50 value.

Immunoprecipitation (IP) of Lck

Objective: To isolate Lck and its associated proteins from a cell lysate.
Methodology Outline:[21]

o Cell Culture and Stimulation: Culture T-cells (e.g., Jurkat cell line or primary T-cells) under
appropriate conditions. If required, stimulate the cells (e.g., with anti-CD3/CD28 antibodies)
to activate signaling pathways.

o Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a non-denaturing lysis
buffer (e.g., RIPA buffer or a buffer with a mild detergent like Triton X-100) supplemented
with protease and phosphatase inhibitors.

o Lysate Clearing: Centrifuge the lysate at high speed (e.g., ~14,000 x g) at 4°C to pellet nuclei
and cell debris. Collect the supernatant (cleared lysate). Determine the protein concentration
using a BCA or Bradford assay.

e Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G-
agarose or magnetic beads for 30-60 minutes at 4°C. Pellet the beads and transfer the
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supernatant to a new tube.

Immunoprecipitation: Add a primary antibody specific for Lck to the cleared lysate. Incubate
for several hours to overnight at 4°C with gentle rotation.

Complex Capture: Add protein A/G-agarose or magnetic beads to the lysate-antibody
mixture and incubate for another 1-3 hours at 4°C to capture the antibody-antigen
complexes.

Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the
supernatant. Wash the beads multiple times (e.g., 3-5 times) with ice-cold lysis buffer to
remove non-specifically bound proteins.

Elution: After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5-
10 minutes to elute the proteins and denature them.

Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by
Western blotting with antibodies against Lck or potential interacting partners (for co-I1P).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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